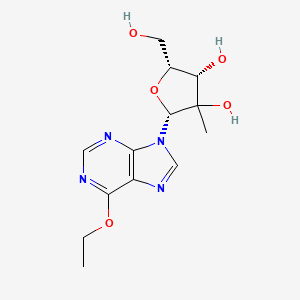
Pan-Trk-IN-2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pan-Trk-IN-2 is a potent inhibitor of tropomyosin receptor kinases (TRKs), which are part of the receptor tyrosine kinase family. These kinases are primarily expressed in neuronal tissues and play a crucial role in regulating cell survival, proliferation, and differentiation. This compound has shown significant potential in treating tumors driven by neurotrophic receptor tyrosine kinase (NTRK) gene fusions .
Vorbereitungsmethoden
The synthesis of Pan-Trk-IN-2 involves several steps, including the formation of key intermediates and their subsequent coupling reactions. The synthetic routes typically involve the use of nitrogen-containing aromatic heterocyclic and benzo heterocyclic structures, which are crucial for enhancing the activity of TRK inhibitors . Industrial production methods focus on optimizing these synthetic routes to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Pan-Trk-IN-2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Pan-Trk-IN-2 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of TRK inhibitors.
Biology: Helps in understanding the role of TRKs in neuronal development and function.
Industry: Used in the development of diagnostic assays for detecting NTRK fusions in tumors.
Wirkmechanismus
Pan-Trk-IN-2 exerts its effects by inhibiting the kinase activity of TRKA, TRKB, and TRKC. This inhibition prevents the phosphorylation and activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in TRK-driven tumors . The molecular targets of this compound include the kinase domains of TRKA, TRKB, and TRKC, which are highly conserved across different isoforms .
Vergleich Mit ähnlichen Verbindungen
Pan-Trk-IN-2 is unique in its ability to inhibit multiple TRK isoforms with high potency. Similar compounds include:
Larotrectinib: A first-generation TRK inhibitor with high selectivity for TRKA, TRKB, and TRKC.
Entrectinib: A pan-TRK, ROS1, and ALK inhibitor with activity against multiple molecular targets.
This compound stands out due to its robust activity against both wild-type and mutant forms of TRK, making it a valuable tool in cancer therapy .
Eigenschaften
Molekularformel |
C22H18ClF3N6O3 |
|---|---|
Molekulargewicht |
506.9 g/mol |
IUPAC-Name |
1-[4-chloro-3-(trifluoromethyl)phenyl]-3-[4-[(6,6-dimethyl-7-oxo-8H-pyrimido[5,4-b][1,4]oxazin-4-yl)amino]phenyl]urea |
InChI |
InChI=1S/C22H18ClF3N6O3/c1-21(2)19(33)32-18-16(35-21)17(27-10-28-18)29-11-3-5-12(6-4-11)30-20(34)31-13-7-8-15(23)14(9-13)22(24,25)26/h3-10H,1-2H3,(H2,30,31,34)(H2,27,28,29,32,33) |
InChI-Schlüssel |
KQZFHDUZMBMCMO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=O)NC2=C(O1)C(=NC=N2)NC3=CC=C(C=C3)NC(=O)NC4=CC(=C(C=C4)Cl)C(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


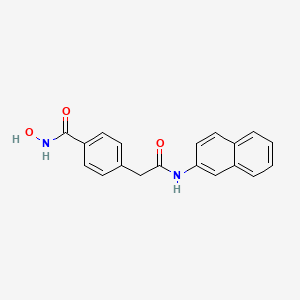

![4-[[(2R,3S,4S,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-5-(2,2-dimethylpropyl)-4-[(pyridin-4-ylmethylamino)methyl]pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid](/img/structure/B12406668.png)
![(2S)-N-[[4-[[3-(cyclohexylamino)propylamino]methyl]phenyl]methyl]-5-(diaminomethylideneamino)-2-(pyridin-2-ylmethylamino)pentanamide](/img/structure/B12406673.png)
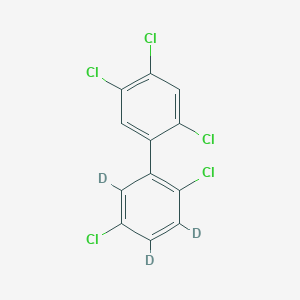
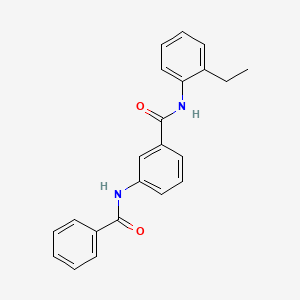
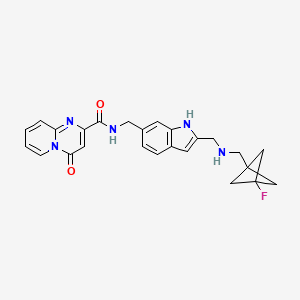
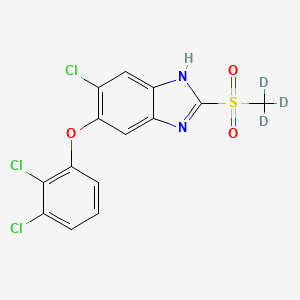
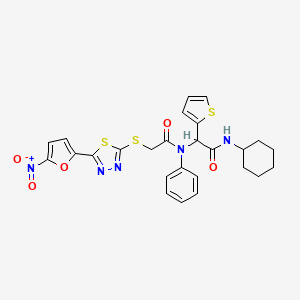
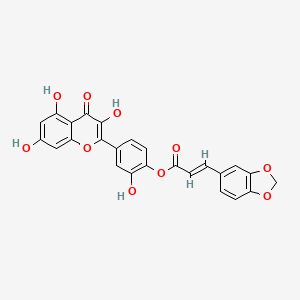
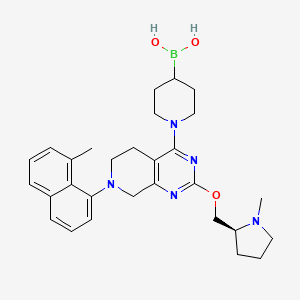
![1-[(2R,3S,5R)-3-chloro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12406719.png)
